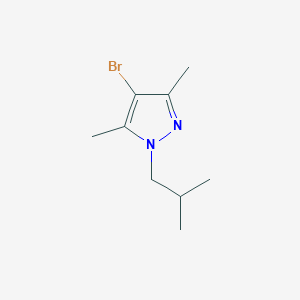![molecular formula C10H5Cl2N3 B1344563 4,8-dicloro-5H-pirimido[5,4-b]indol CAS No. 549488-69-9](/img/structure/B1344563.png)
4,8-dicloro-5H-pirimido[5,4-b]indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-dichloro-5H-pyrimido[5,4-b]indole, also known as 4,8-DC-5, is a synthetic compound belonging to the 5H-pyrimido[5,4-b]indole family of compounds. It is a heterocyclic aromatic compound with a unique chemical structure that is not found in nature. The compound has been studied extensively over the past few decades and has been found to have a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
He realizado una búsqueda de aplicaciones de investigación científica de 4,8-dicloro-5H-pirimido[5,4-b]indol, pero desafortunadamente, hay información limitada disponible sobre aplicaciones específicas para este compuesto en los resultados de la búsqueda. Los recursos disponibles mencionan su fórmula molecular y peso, y que se utiliza en investigación proteómica , pero no detallan campos de aplicación específicos.
Mecanismo De Acción
Target of Action
The primary targets of 4,8-dichloro-5H-pyrimido[5,4-b]indole are RET and TRK . These are receptor tyrosine kinases that play crucial roles in cell survival, differentiation, and proliferation .
Mode of Action
4,8-dichloro-5H-pyrimido[5,4-b]indole interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the RET and TRK signaling pathways . These pathways are involved in various cellular processes, including cell growth and differentiation . By inhibiting RET and TRK, the compound can disrupt these processes and potentially lead to cell death .
Pharmacokinetics
Similar compounds have been reported to have poor pharmacokinetic profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The inhibition of RET and TRK by 4,8-dichloro-5H-pyrimido[5,4-b]indole can lead to the disruption of cell growth and differentiation . This can result in the death of cells that rely on these signaling pathways for survival .
Análisis Bioquímico
Biochemical Properties
4,8-Dichloro-5H-pyrimido[5,4-b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, 4,8-Dichloro-5H-pyrimido[5,4-b]indole can bind to DNA, thereby influencing gene expression and cellular functions .
Cellular Effects
The effects of 4,8-Dichloro-5H-pyrimido[5,4-b]indole on cells are profound. It can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. Moreover, 4,8-Dichloro-5H-pyrimido[5,4-b]indole can inhibit cell proliferation, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 4,8-Dichloro-5H-pyrimido[5,4-b]indole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function. For instance, by binding to kinases, it can inhibit their activity, leading to changes in downstream signaling pathways. Additionally, 4,8-Dichloro-5H-pyrimido[5,4-b]indole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,8-Dichloro-5H-pyrimido[5,4-b]indole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4,8-Dichloro-5H-pyrimido[5,4-b]indole remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4,8-Dichloro-5H-pyrimido[5,4-b]indole vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. There is a threshold beyond which the compound can become toxic, causing adverse effects such as organ damage and systemic toxicity. Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
4,8-Dichloro-5H-pyrimido[5,4-b]indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. For instance, it can inhibit enzymes involved in nucleotide synthesis, leading to a decrease in DNA replication and cell proliferation .
Transport and Distribution
Within cells and tissues, 4,8-Dichloro-5H-pyrimido[5,4-b]indole is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of 4,8-Dichloro-5H-pyrimido[5,4-b]indole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus to interact with DNA and transcription factors, or to the cytoplasm to inhibit kinases and other signaling proteins. This localization is essential for the compound’s ability to modulate cellular processes and exert its biological effects .
Propiedades
IUPAC Name |
4,8-dichloro-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-5-1-2-7-6(3-5)8-9(15-7)10(12)14-4-13-8/h1-4,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENQGWXUPLPSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

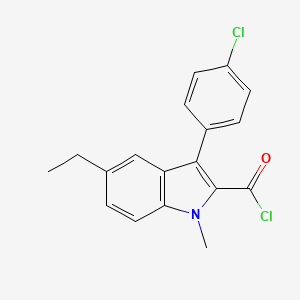
![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)
![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)
![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)

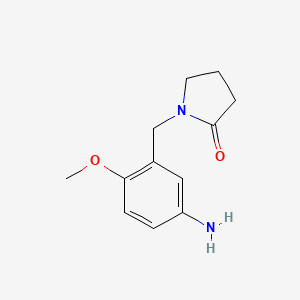
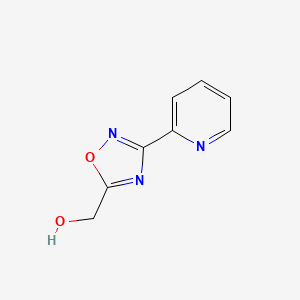

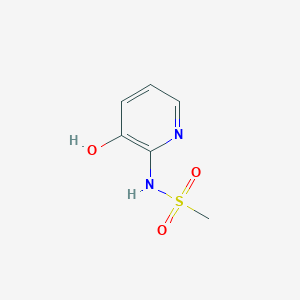
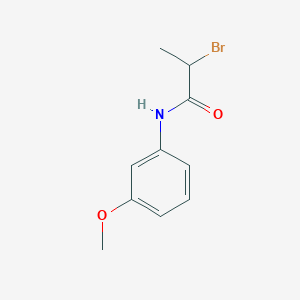
![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)
